

An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene

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Compound of Interest	
Compound Name:	1,4-Difluoro-2,5-dimethoxybenzene
Cat. No.:	B174104

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **1,4-Difluoro-2,5-dimethoxybenzene**, a key building block in modern organic synthesis.

Chemical Structure and Formula

1,4-Difluoro-2,5-dimethoxybenzene is an aromatic organic compound with the chemical formula $C_8H_8F_2O_2$. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, and two methoxy groups at positions 2 and 5.

Molecular Structure:

Caption: Chemical structure of **1,4-Difluoro-2,5-dimethoxybenzene**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1,4-difluoro-2,5-dimethoxybenzene
Molecular Formula	C ₈ H ₈ F ₂ O ₂
CAS Number	199866-90-5
Molecular Weight	174.14 g/mol
SMILES	COc1cc(F)c(OC)cc1F
InChI	InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 123-125 °C.[1] While detailed experimental spectroscopic data is not readily available in public databases, typical spectral characteristics can be inferred from related structures and supplier information.

Table 2: Physical and Spectroscopic Properties

Property	Value
Melting Point	123-125 °C[1]
¹ H NMR	Expected signals for methoxy protons (s, ~3.8 ppm) and aromatic protons.
¹³ C NMR	Expected signals for methoxy carbons, aromatic carbons, and carbons attached to fluorine.
IR Spectroscopy	Expected characteristic peaks for C-F, C-O, and aromatic C-H bonds.
Mass Spectrometry	Molecular ion peak (M ⁺) expected at m/z 174.

Synthesis

A common synthetic route to **1,4-Difluoro-2,5-dimethoxybenzene** involves the methylation of 2,5-difluorohydroquinone.

Experimental Protocol: Synthesis of **1,4-Difluoro-2,5-dimethoxybenzene**

This procedure is based on analogous methylation reactions of substituted hydroquinones.

Materials:

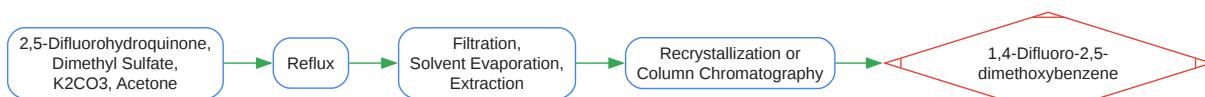
- 2,5-Difluorohydroquinone
- Dimethyl sulfate
- Sodium hydroxide
- Anhydrous potassium carbonate
- Acetone
- Dichloromethane
- Water

Procedure:

- To a solution of 2,5-difluorohydroquinone in acetone, add anhydrous potassium carbonate and dimethyl sulfate.
- Reflux the reaction mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by recrystallization or column chromatography to yield **1,4-Difluoro-2,5-dimethoxybenzene**.

Logical Workflow for Synthesis:



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Caption: General workflow for the synthesis of **1,4-Difluoro-2,5-dimethoxybenzene**.

Reactivity and Applications

1,4-Difluoro-2,5-dimethoxybenzene is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the generation of benzyne intermediates. These highly reactive species readily undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic aromatic compounds.

One notable application is in the iterative double benzyne-furan Diels-Alder reactions to synthesize substituted naphthols and anthracenols.^[2] This methodology is crucial in the construction of complex molecular scaffolds found in various natural products and drug candidates.

Experimental Protocol: Benzyne Generation and Diels-Alder Reaction

The following is a representative protocol for the generation of a benzyne intermediate from **1,4-Difluoro-2,5-dimethoxybenzene** and its subsequent trapping in a Diels-Alder reaction.

Materials:

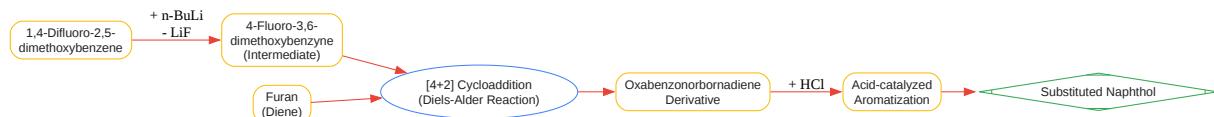
- **1,4-Difluoro-2,5-dimethoxybenzene**

- n-Butyllithium (n-BuLi) in hexanes
- Furan (or other diene)
- Anhydrous tetrahydrofuran (THF)
- 6 M Hydrochloric acid (HCl)

Procedure:

- Dissolve **1,4-Difluoro-2,5-dimethoxybenzene** in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add one equivalent of n-BuLi dropwise to the solution.
- Stir the mixture at -78 °C for a specified time to allow for the formation of the benzyne intermediate via lithiation and subsequent elimination of lithium fluoride.
- Add the diene (e.g., furan) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting cycloadduct can be aromatized by treatment with 6 M HCl to yield the corresponding naphthol derivative.
- Purify the product by column chromatography.

Signaling Pathway of the Diels-Alder Reaction:

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Caption: Reaction pathway for the synthesis of a substituted naphthol.

Applications in Drug Development

The structural motif of **1,4-Difluoro-2,5-dimethoxybenzene** is of interest to medicinal chemists. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve bioavailability. The dimethoxybenzene core is found in numerous biologically active compounds. Therefore, this molecule serves as a versatile starting material for the synthesis of novel fluorinated analogs of existing drugs or for the development of new chemical entities with potential therapeutic applications.

Conclusion

1,4-Difluoro-2,5-dimethoxybenzene is a valuable and versatile chemical intermediate. Its utility as a benzyne precursor in Diels-Alder reactions provides an efficient route to complex polycyclic aromatic systems. The strategic placement of fluorine and methoxy groups makes it an attractive building block for the synthesis of novel compounds in the fields of materials science and drug discovery. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important compound.

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References

- 1. 1,4-Difluoro-2,5-dimethoxybenzene 99 199866-90-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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